

Application Notes and Protocols for Erk-IN-6 in High-Throughput Screening

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Compound of Interest

Compound Name: *Erk-IN-6*

Cat. No.: *B12406978*

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Introduction

The Extracellular signal-regulated kinases (ERK1 and ERK2) are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.^{[1][2][3][4][5]} This pathway is a central regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration. The MAPK/ERK pathway transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression. Dysregulation of the ERK pathway, often through mutations in upstream components like Ras or Raf, is a common driver in many human cancers. Consequently, ERK1 and ERK2 have emerged as key therapeutic targets in oncology.

This document provides detailed application notes and protocols for the use of **Erk-IN-6**, a potent and selective, ATP-competitive inhibitor of ERK1 and ERK2, in high-throughput screening (HTS) assays. These guidelines are designed to assist researchers in the discovery and characterization of novel ERK inhibitors.

Disclaimer: "**Erk-IN-6**" is a hypothetical compound name used for the purpose of illustrating a comprehensive HTS protocol. The following data and protocols are based on typical characteristics of potent, selective, ATP-competitive ERK1/2 inhibitors.

Data Presentation: Properties of Erk-IN-6

The following tables summarize the key characteristics and recommended concentration ranges for the hypothetical inhibitor, **Erk-IN-6**.

Table 1: Biochemical Potency of **Erk-IN-6**

Target	Assay Type	IC ₅₀ (nM)
ERK1	TR-FRET	4
ERK2	TR-FRET	1

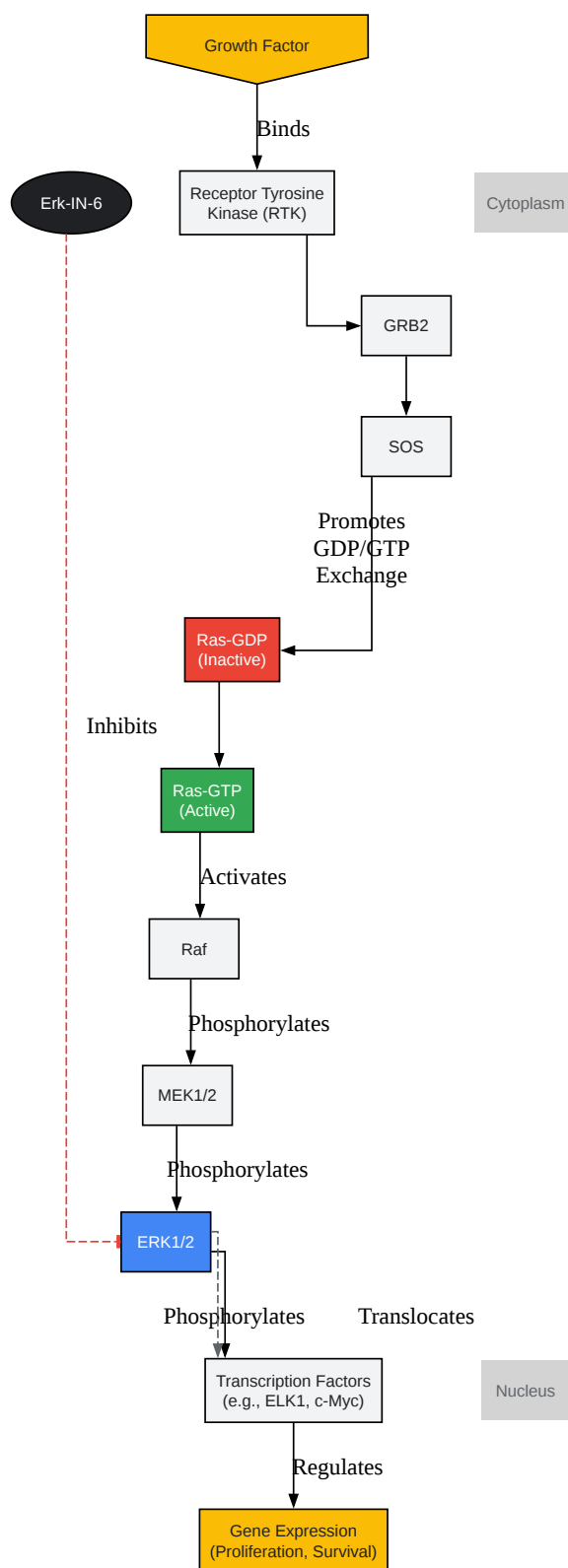
Table 2: Cellular Potency of **Erk-IN-6**

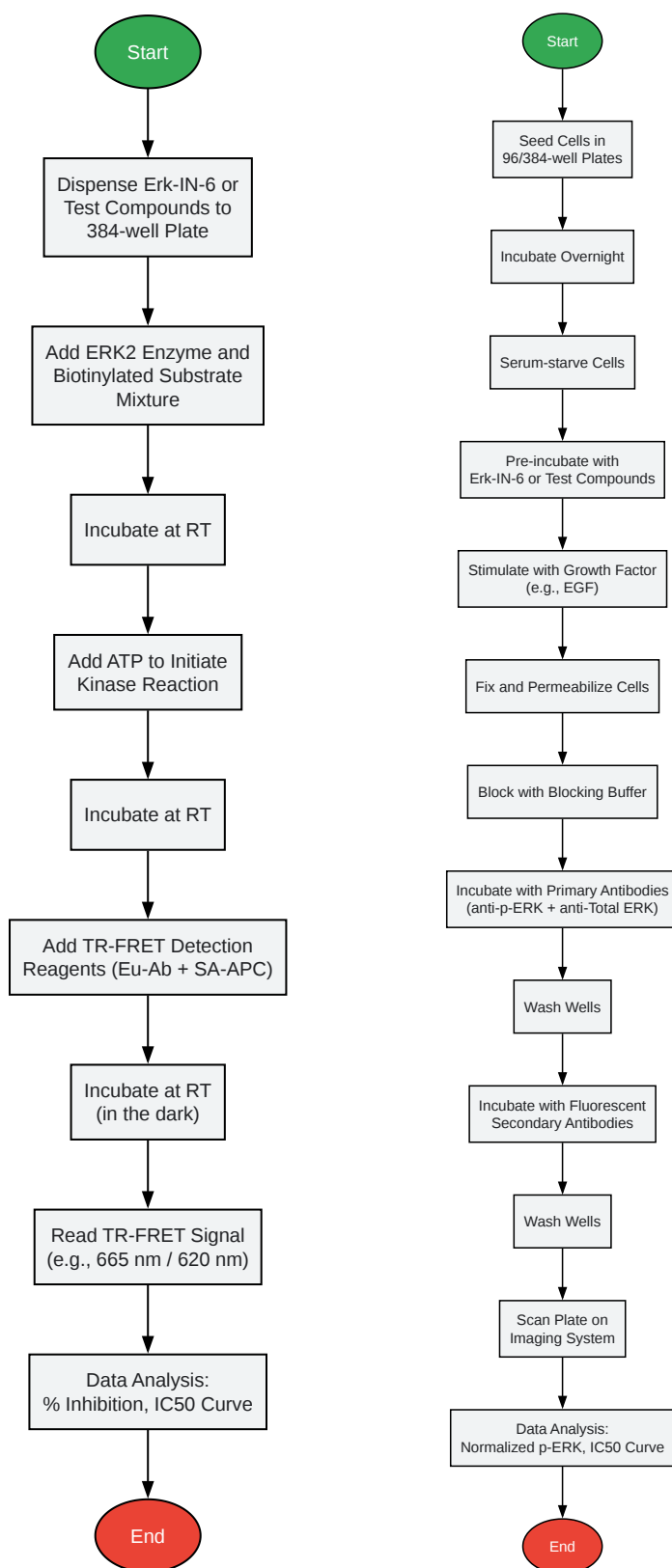
Cell Line	Assay Type	IC ₅₀ (nM)
HeLa	In-Cell Western (p-ERK)	25

Table 3: Recommended Concentration Ranges for HTS

Assay Type	Primary Screen Concentration (μM)	Dose-Response Range (μM)
Biochemical (TR-FRET)	1 - 10	0.0001 - 10
Cell-Based (In-Cell Western)	5 - 20	0.001 - 20

Signaling Pathway Diagram





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